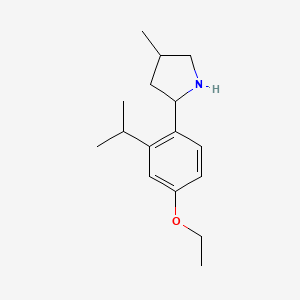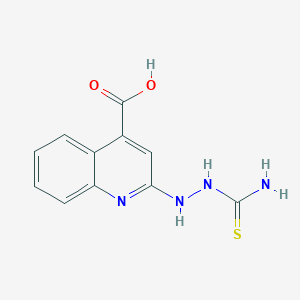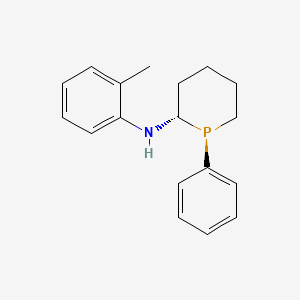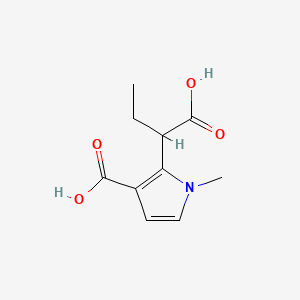
2-(Cyclopentylamino)-2-oxo-1-phenylethyl 1,2-oxazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopentylamino)-2-oxo-1-phenylethyl 1,2-oxazole-5-carboxylate is a complex organic compound that belongs to the class of oxazole derivatives. Oxazole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines a cyclopentylamino group, a phenyl group, and an oxazole ring, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
The synthesis of 2-(Cyclopentylamino)-2-oxo-1-phenylethyl 1,2-oxazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a nitrile oxide with an allylic compound or propargyl alcohol . The reaction is usually carried out at room temperature in methanol or using an excess of the allylic compound as a solvent. The reaction time can vary, but it generally takes around 5 hours . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
2-(Cyclopentylamino)-2-oxo-1-phenylethyl 1,2-oxazole-5-carboxylate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
This compound has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, oxazole derivatives have been studied for their antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . The unique structure of 2-(Cyclopentylamino)-2-oxo-1-phenylethyl 1,2-oxazole-5-carboxylate makes it a valuable candidate for drug development and other therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(Cyclopentylamino)-2-oxo-1-phenylethyl 1,2-oxazole-5-carboxylate involves its interaction with specific molecular targets and pathways within the body. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied. For example, oxazole derivatives have been shown to inhibit certain enzymes involved in inflammation and cancer progression .
Comparison with Similar Compounds
2-(Cyclopentylamino)-2-oxo-1-phenylethyl 1,2-oxazole-5-carboxylate can be compared with other similar oxazole derivatives, such as aleglitazar, ditazole, mubritinib, and oxaprozin . These compounds share the oxazole ring structure but differ in their specific substituents and biological activities. The unique combination of a cyclopentylamino group, a phenyl group, and an oxazole ring in this compound sets it apart from these other compounds and contributes to its distinct biological properties.
Properties
CAS No. |
606102-35-6 |
|---|---|
Molecular Formula |
C17H18N2O4 |
Molecular Weight |
314.34 g/mol |
IUPAC Name |
[2-(cyclopentylamino)-2-oxo-1-phenylethyl] 1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C17H18N2O4/c20-16(19-13-8-4-5-9-13)15(12-6-2-1-3-7-12)22-17(21)14-10-11-18-23-14/h1-3,6-7,10-11,13,15H,4-5,8-9H2,(H,19,20) |
InChI Key |
PVVQWFNUWJKFID-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C(C2=CC=CC=C2)OC(=O)C3=CC=NO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


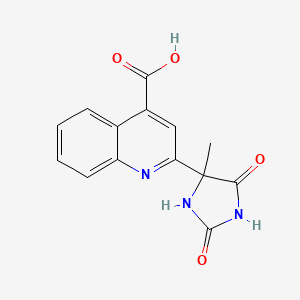

![4,6-Dihydrothieno[2,3-c]furan](/img/structure/B12883109.png)

![Benzenamine, N-[[2-(diphenylphosphino)phenyl]methylene]-4-methoxy-](/img/structure/B12883114.png)
![4-Ethoxybenzo[d]oxazole-2-carbaldehyde](/img/structure/B12883128.png)

![3-(2-Ethylbenzo[d]oxazol-7-yl)propan-1-amine](/img/structure/B12883137.png)
